N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropanamine moiety and a fluorophenyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 4-fluorobenzaldehyde with propylamine under reductive amination conditions. This reaction is often facilitated by reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
The molecular structure of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine features a cyclopropane ring connected to an amine group and a phenyl ring substituted with a fluorine atom. The structural formula can be represented as follows:
NC1(C2=CC=C(F)C=C2)CC11S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-8-11/h3-6H,7-8,13H2,1-2H3The compound's InChI key is JYCQXHLHNSOVLC-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and activity modulation depend on the structural characteristics imparted by the fluorophenyl group and the cyclopropanamine framework.
Research indicates that compounds with similar structures may influence neurotransmitter systems or enzyme pathways, although specific mechanisms for this compound require further investigation .
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine has several applications:
This compound exemplifies the intersection of synthetic chemistry and biological applications, highlighting its significance in ongoing research efforts within these domains.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: